2-(4-(Piperidin-1-yl)pyridin-3-yl)ethyl pyrimidine-5-carboxylate
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Overview
Description
2-(4-(Piperidin-1-yl)pyridin-3-yl)ethyl pyrimidine-5-carboxylate is a heterocyclic compound that features a pyrimidine ring fused with a piperidine and pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Piperidin-1-yl)pyridin-3-yl)ethyl pyrimidine-5-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the required production volume, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and the use of green chemistry principles, is crucial for efficient industrial production .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Piperidin-1-yl)pyridin-3-yl)ethyl pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(4-(Piperidin-1-yl)pyridin-3-yl)ethyl pyrimidine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 2-(4-(Piperidin-1-yl)pyridin-3-yl)ethyl pyrimidine-5-carboxylate involves its interaction with specific molecular targets within the cell. It may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(4-(Piperidin-1-yl)pyridin-3-yl)ethyl pyrimidine-5-carboxylate: Known for its unique combination of piperidine, pyridine, and pyrimidine moieties.
2-(4-(Piperidin-1-yl)pyridin-3-yl)ethyl pyrimidine-4-carboxylate: Similar structure but with a different position of the carboxylate group.
2-(4-(Piperidin-1-yl)pyridin-3-yl)ethyl pyrimidine-6-carboxylate: Another isomer with the carboxylate group at a different position.
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H20N4O2 |
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Molecular Weight |
312.37 g/mol |
IUPAC Name |
2-(4-piperidin-1-ylpyridin-3-yl)ethyl pyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H20N4O2/c22-17(15-11-19-13-20-12-15)23-9-5-14-10-18-6-4-16(14)21-7-2-1-3-8-21/h4,6,10-13H,1-3,5,7-9H2 |
InChI Key |
QEVWCTKCLGIDBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C(C=NC=C2)CCOC(=O)C3=CN=CN=C3 |
Origin of Product |
United States |
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